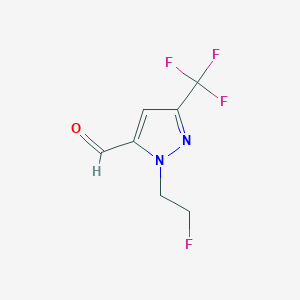

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2O/c8-1-2-13-5(4-14)3-6(12-13)7(9,10)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIZLWREGFMVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CCF)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Chloro-Substituted Pyrazole Carbaldehydes

A notable method involves the fluorination of 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes using potassium fluoride (KF) as the fluorinating agent in the presence of phase transfer catalysts such as tetrabutylammonium hydrogen sulfate in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). The reaction is typically conducted at elevated temperatures (130–160°C, optimally 145–155°C) for 2–4 hours with 1.1 to 1.5 equivalents of KF and 1 to 5 mol % catalyst loading. The process avoids glass reactors due to KF reactivity, favoring Teflon or stainless steel equipment. This method achieves near-complete conversion to the corresponding fluoro-substituted pyrazole carbaldehyde.

| Parameter | Conditions/Values |

|---|---|

| Fluorinating agent | Potassium fluoride (spray-dried) |

| Catalyst | Tetrabutylammonium hydrogen sulfate (1-5 mol %) |

| Solvent | DMF or DMAc |

| Temperature | 130–160°C (preferably 145–155°C) |

| Reaction time | 2–4 hours (preferably 3 hours) |

| Equipment | Teflon or stainless steel reactors |

| Molar ratio (KF:substrate) | 1.1–1.5 equivalents |

| Conversion | Up to 100% (GC monitored) |

Cycloaddition Using Trifluorodiazoethane and Dicyanoalkenes

Another synthetic route involves the [3+2] cycloaddition of trifluorodiazoethane (CF3CHN2) with dicyanoalkenes under silver catalysis and base conditions to generate trifluoromethyl-substituted pyrazole derivatives. The reaction proceeds at room temperature over 12 hours in solvents such as tetrahydrofuran or DMF with tetramethylethylenediamine (TMEDA) as a base. The mechanism involves formation of silver trifluorodiazoethylide intermediates, cycloaddition to afford pyrazoline intermediates, followed by base-promoted cyanide elimination and aromatization to yield pyrazole carbaldehydes bearing trifluoromethyl groups.

| Parameter | Conditions/Values |

|---|---|

| Reactants | Trifluorodiazoethane, 1,1- or 1,2-dicyanoalkenes |

| Catalyst | Silver oxide (Ag2O), silver chloride (AgCl) |

| Base | TMEDA |

| Solvent | THF or DMF |

| Temperature | Room temperature |

| Reaction time | 12 hours |

| Safety | Strict precautions due to explosive diazo compound |

| Product | 3- or 5-trifluoromethyl pyrazole-4-carbaldehydes |

One-Pot Metal-Catalyzed Reduction from Fluorinated Benzoyl Malononitriles

A one-pot synthetic method for fluorinated heterocyclic aldehydes involves starting from 2-(2-fluorobenzoyl) malononitrile , which undergoes a two-step reduction catalyzed by palladium or platinum catalysts and Raney nickel under hydrogen atmosphere. The first reduction occurs in the presence of glacial acetic acid and a metal catalyst under vacuum and hydrogen pressure, followed by filtration and a second reduction with Raney nickel in aqueous media. The final product is isolated by concentration, crystallization in tetrahydrofuran aqueous solution, filtration, and drying. This method is advantageous for its environmental friendliness, high yield, and purity, avoiding multi-step intermediate separations.

| Step | Conditions/Details |

|---|---|

| Starting material | 2-(2-fluorobenzoyl) malononitrile |

| Solvent | Tetrahydrofuran, acetonitrile, acetone, pyridine, or DMSO |

| Catalysts | 10% Pd/C, Pt/C, Pd(OH)2, Zn powder (first reduction); Raney nickel (second reduction) |

| Acid | Glacial acetic acid |

| Atmosphere | Vacuum, nitrogen replacement, hydrogen pressurization |

| Temperature | Heating during reductions |

| Work-up | Filtration, concentration under reduced pressure, crystallization, washing, drying |

| Advantages | One-pot, reduced waste, scalable, high purity |

Comparative Summary Table of Preparation Methods

| Methodology | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fluorination of chloro-pyrazole carbaldehyde | Potassium fluoride, tetrabutylammonium hydrogen sulfate | 130–160°C, DMF/DMAc, 2–4 h | High conversion, selective fluorination | Requires careful equipment choice |

| Cycloaddition with trifluorodiazoethane | CF3CHN2, Ag2O or AgCl, TMEDA | RT, 12 h, THF or DMF | Single-step incorporation of CF3 | Explosive reagent, safety concerns |

| One-pot metal-catalyzed reduction | Pd/C or Pt/C, Raney nickel, glacial acetic acid | Hydrogen atmosphere, vacuum, heating | Environmentally friendly, high purity | Multi-step reduction, catalyst handling |

Research Findings and Notes

The fluorination process using KF and phase transfer catalysts is well-documented for related pyrazole aldehydes, showing near quantitative conversion and is suitable for scale-up with appropriate reactor materials.

The cycloaddition method provides a regioselective route to trifluoromethyl-substituted pyrazoles and has been mechanistically studied to involve silver-diazo complexes, though it requires stringent safety measures due to the explosive nature of trifluorodiazoethane.

The one-pot reduction method from fluorinated benzoyl malononitriles is industrially appealing due to its simplicity, avoidance of intermediate isolation, and environmental benefits, yielding high purity products suitable for further functionalization.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.

Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

The N1 substituent significantly influences reactivity and physicochemical properties:

- 1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (): Replacing the 2-fluoroethyl group with a difluoromethyl (-CF₂H) group reduces steric bulk but increases electronegativity. This may enhance electrophilicity at the carbaldehyde group, favoring nucleophilic additions. The molecular weight is 214.09 g/mol, slightly lower than the target compound’s estimated weight (~228.09 g/mol) .

- 1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (): The tetrahydropyran (oxane) ring introduces steric hindrance and improves solubility in polar solvents due to its oxygen atom. This contrasts with the linear, lipophilic 2-fluoroethyl chain in the target compound .

Variations at C3 and C5 Positions

- 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde (): Similar to the above, the C4 carbaldehyde and methyl group at N1 highlight how positional changes affect molecular symmetry and dipole moments .

Biological Activity

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 2098050-02-1) is a novel compound within the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is with a molecular weight of approximately 210.13 g/mol. The structural features contributing to its biological activity include:

- Fluoroethyl group : Enhances lipophilicity and bioavailability.

- Trifluoromethyl group : Known to influence pharmacokinetics and receptor interactions.

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole derivatives, including:

- Anticancer Activity : Pyrazole compounds have been shown to modulate cancer cell metabolism, particularly through the activation of pyruvate kinase M2 (PKM2), a key enzyme in the Warburg effect associated with cancer metabolism . This modulation can lead to reduced proliferation of cancer cells.

- Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes .

- Antimicrobial Properties : Certain pyrazole compounds have demonstrated activity against various bacterial strains, potentially serving as new antibiotics .

Case Studies and Research Findings

- PKM2 Activation Study : A study optimized small molecule pyrazole derivatives as PKM2 activators, demonstrating that these compounds could effectively inhibit cancer cell growth by altering metabolic pathways . The research emphasizes the role of structural modifications in enhancing biological activity.

- Inflammation Model : In a model of inflammation, pyrazole derivatives were tested for their ability to reduce inflammatory markers in vitro. Results indicated that specific substitutions on the pyrazole ring significantly increased anti-inflammatory efficacy .

- Antimicrobial Testing : A series of pyrazole derivatives were evaluated against common bacterial strains. The results showed that modifications at the 3-position of the pyrazole ring enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Data Tables

Below are tables summarizing key findings related to the biological activities of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde?

- Methodological Answer : Synthesis typically involves multi-step halogenation and alkylation. For example, analogous pyrazole carbaldehydes are synthesized via:

Halogenation : Reacting a pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride to introduce the trifluoromethyl group .

Alkylation : Introducing the 2-fluoroethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using 2-fluoroethyl iodide) under alkaline conditions .

Formylation : Oxidative formylation using formaldehyde or Vilsmeier-Haack reagent to install the carbaldehyde group at the 5-position .

Key considerations include controlling reaction temperature (40–80°C) and using anhydrous solvents (DMF, THF) to avoid side reactions .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry of substituents. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while fluorine signals split based on neighboring groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar pyrazole derivatives (e.g., bond angles and torsion angles between the fluoroethyl and trifluoromethyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for fluorine-rich compounds .

Q. What safety protocols are critical when handling fluorinated pyrazole derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates (R36/37/38 hazard) .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (S26, S37/39 protocols) .

- Waste Disposal : Fluorinated byproducts require neutralization before disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in the synthesis of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde?

- Methodological Answer :

- DFT Calculations : Model reaction pathways to compare activation energies for competing alkylation sites (e.g., N1 vs. N2 alkylation). Studies on similar pyrazoles show that electron-withdrawing groups (e.g., trifluoromethyl) direct alkylation to the less electronegative nitrogen .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic attack sites, as demonstrated in pyrazole oxime derivatives .

Q. How can researchers resolve contradictions between spectral data and crystallographic findings for fluorinated pyrazoles?

- Methodological Answer :

- Multi-Technique Validation : For example, if NMR suggests a keto-enol tautomer but X-ray shows a single tautomer, use variable-temperature NMR and IR spectroscopy to assess tautomeric equilibria .

- Synchrotron Radiation : High-resolution X-ray diffraction can detect minor conformers (<5% abundance) missed by routine crystallography, as applied in studies of thiophene-pyrazole hybrids .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

- Methodological Answer :

- pH Buffering : Maintain pH 6.5–7.5 to prevent hydrolysis of the fluoroethyl group, as acidic/basic conditions degrade similar fluorinated pyrazoles .

- Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in DMSO for cell-based assays (tested in pyrazole-based lamellarin analogues) .

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2-fluoroethyl with hydroxyethyl or thiophene groups) and compare bioactivity, as seen in pyrazole oxime esters .

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase isoforms), guided by crystallographic data from related pyrazole inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.